molecular formula C9H6F5NO2 B554717 2,3,4,5,6-Pentafluoro-L-phenylalanine CAS No. 34702-59-5

2,3,4,5,6-Pentafluoro-L-phenylalanine

Cat. No. B554717
CAS RN: 34702-59-5
M. Wt: 255.14 g/mol
InChI Key: YYTDJPUFAVPHQA-VKHMYHEASA-N
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Description

2,3,4,5,6-Pentafluoro-L-phenylalanine is a fluorinated compound used in the studies of fluorine-containing dipeptides . It is a derivative of phenylalanine, an essential amino acid .


Molecular Structure Analysis

The molecular formula of 2,3,4,5,6-Pentafluoro-L-phenylalanine is C9H6F5NO2 . Its average mass is 255.141 Da and its monoisotopic mass is 255.031876 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5,6-Pentafluoro-L-phenylalanine include a density of 1.5±0.1 g/cm3, a boiling point of 303.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Optoelectronic Applications

2,3,4,5,6-Pentafluoro-L-phenylalanine: serves as a building block for conjugated polymers used in optoelectronic devices. Its fluorine-rich structure contributes to the synthesis of materials with desirable electronic properties for organic solar cells. The compound’s ability to form copolymers with fluorene enhances the photovoltaic performance, offering a pathway to more efficient energy conversion .

Antibacterial Activity

Metal complexes derived from 2,3,4,5,6-Pentafluoro-L-phenylalanine exhibit significant antibacterial properties. These complexes have been tested against various bacterial strains, showing enhanced activity compared to other compounds. This opens up potential applications in developing new antibacterial drugs and treatments .

Catalysis

The compound’s derivatives can act as catalysts in chemical reactions, such as the conversion of benzyl alcohols to benzaldehydes. This catalytic activity is crucial for industrial processes that require high precision and efficiency, making 2,3,4,5,6-Pentafluoro-L-phenylalanine a valuable asset in synthetic chemistry .

Polymer Industry

In the polymer industry, 2,3,4,5,6-Pentafluoro-L-phenylalanine is used to synthesize fluorinated polymers with low surface energies. These materials are essential for creating products with specific characteristics, such as resistance to solvents, oils, and atmospheric gases .

Liquid Prepolymers for Optical Waveguides

The compound is also utilized in the preparation of fluorinated and photo-crosslinkable liquid prepolymers. These prepolymers are key components in the production of flexible optical waveguides, which are integral to modern telecommunications infrastructure .

properties

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJPUFAVPHQA-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375801
Record name 2,3,4,5,6-Pentafluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluoro-L-phenylalanine

CAS RN

34702-59-5, 138109-65-6
Record name Pentafluorophenylalanine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034702595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6-Pentafluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAFLUOROPHENYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJJ37GCZ42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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